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# (Rac)-Ketoconazole synthesis pathway and chiral resolution

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An In-depth Technical Guide to the Synthesis and Chiral Resolution of (Rac)-Ketoconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for racemic ketoconazole and the subsequent methods for its chiral resolution. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the chemical and logical workflows.

#### Introduction to Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. Its mechanism of action involves the inhibition of lanosterol  $14\alpha$ -demethylase (a cytochrome P-450 enzyme), which is critical for the synthesis of ergosterol, an essential component of fungal cell membranes.[1][2] The structure of ketoconazole features two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring, giving rise to four possible stereoisomers (two cis and two trans pairs of enantiomers).[2][3]

The commercially available drug is a racemic mixture of the two cis enantiomers: (+)-(2R,4S)-ketoconazole and (-)-(2S,4R)-ketoconazole.[4] There is significant interest in the individual enantiomers, as they exhibit different pharmacological and toxicological profiles.[2] For instance, levoketoconazole, the (2S,4R) enantiomer, is being investigated for its potent inhibition of cortisol synthesis with potentially reduced hepatotoxicity compared to the racemic



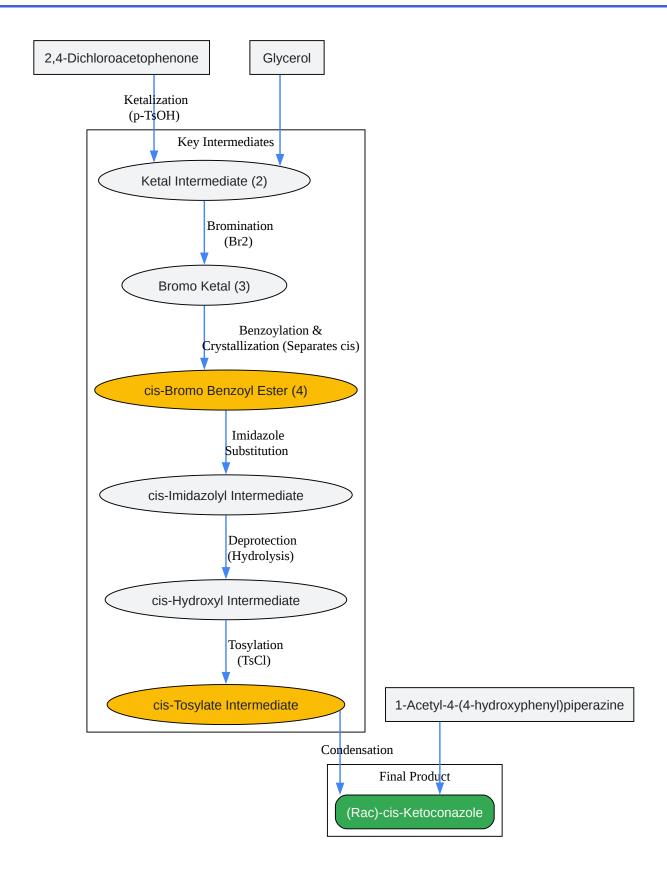
mixture.[4] This has driven the development of robust methods for both the synthesis of the racemate and its effective chiral resolution.

### Synthesis Pathway of (Rac)-cis-Ketoconazole

The most established synthesis of racemic ketoconazole follows the pathway originally developed by J. Heeres and colleagues.[1][3][5] The multi-step process is designed to selectively produce the desired cis-diastereomer.

The overall synthesis workflow can be visualized as follows:





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Caption: Synthesis pathway for (Rac)-cis-Ketoconazole.



#### **Key Steps in the Synthesis**

- Ketalization: 2,4-Dichloroacetophenone is reacted with glycerol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the corresponding 1,3-dioxolane (ketal) intermediate.[5]
- Bromination: The ketal is then brominated, typically using elemental bromine, to yield a bromo ketal intermediate.[5]
- Benzoylation and Diastereomeric Separation: The hydroxyl group of the bromo ketal is acylated with benzoyl chloride. This step is crucial as it creates a crystalline ester. The cis and trans diastereomers exhibit different solubilities, allowing for the selective crystallization and isolation of the desired cis-isomer from the mixture.[5]
- Imidazole Substitution: The isolated cis-bromo benzoyl ester is reacted with imidazole. The imidazole nitrogen displaces the bromine atom via nucleophilic substitution to form the imidazolylmethyl derivative.
- Deprotection and Activation: The benzoyl protecting group is removed through hydrolysis to regenerate the free primary alcohol. This alcohol is then "activated" by converting it into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively.[6][7] The tosylate intermediate, cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate, is a key precursor.[6]
- Final Condensation: The final step involves the condensation of the activated tosylate intermediate with the piperazine side chain, 1-acetyl-4-(4-hydroxyphenyl)piperazine, in the presence of a base to form the ether linkage, yielding (rac)-cis-ketoconazole.[8]

## Detailed Experimental Protocol: Benzoylation and Isolation of cis-Isomer

This protocol is a representative summary based on the procedure described by Heeres et al. [5]

• Objective: To synthesize and isolate the cis-isomer of the benzoylated bromo ketal intermediate (cis-4).



#### Materials:

- Bromo ketal intermediate (3) (0.91 mol)
- Dry Pyridine (600 mL)
- Benzoyl chloride (1.0 mol)
- Chloroform (CHCl₃)
- 6 N Hydrochloric Acid (HCl)
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Ethanol (EtOH)

#### Procedure:

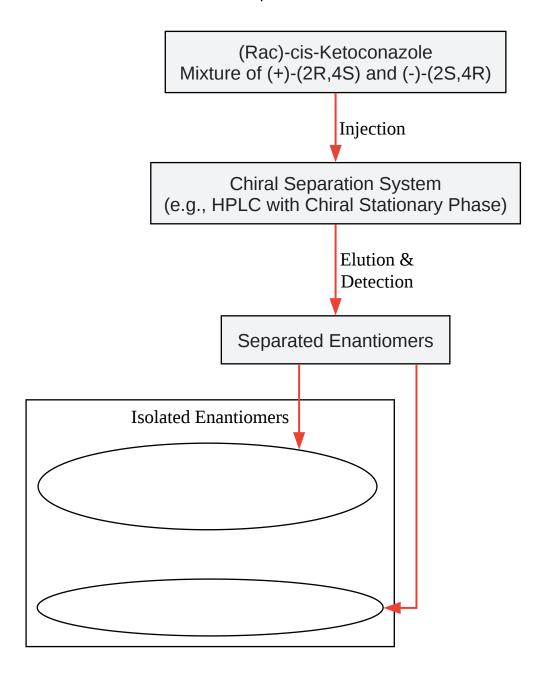
- A solution of the bromo ketal (3) (0.91 mol) in 600 mL of dry pyridine is prepared in a suitable reaction vessel and cooled to 5 °C in an ice bath.
- Benzoyl chloride (1.0 mol) is added dropwise to the stirred solution over a period of 1 hour,
   maintaining the temperature at 5 °C.
- After the addition is complete, the mixture is stirred for an additional 2.5 hours at the same temperature.
- The reaction mixture is diluted with water and extracted with chloroform.
- The organic layer is washed with 6 N HCl to remove pyridine, dried over anhydrous MgSO<sub>4</sub>, and filtered.
- The solvent is evaporated in vacuo to yield an oily residue, which solidifies upon stirring with methanol.
- The crude solid represents a mixture of cis and trans isomers. The desired cis-isomer (4) is isolated and purified by recrystallization from ethanol. The purity can be confirmed by gas chromatography (GC) and melting point analysis (mp 118.3 °C).[5]



## Chiral Resolution of (Rac)-cis-Ketoconazole

Separating the racemic mixture of cis-ketoconazole into its individual enantiomers, (+)-(2R,4S) and (-)-(2S,4R), is essential for studying their distinct biological activities. Chromatographic techniques are the most widely reported and effective methods for achieving this separation.

The general workflow for chiral resolution is depicted below.



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Caption: General workflow for the chiral resolution of Ketoconazole.

#### **Resolution Methodologies**

Several advanced analytical techniques have been successfully employed for the chiral resolution of ketoconazole.

- High-Performance Liquid Chromatography (HPLC): This is a prevalent method. Resolution can be achieved using either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).[9]
  - CSPs: Polysaccharide-based columns, such as those with amylose derivatives, have proven effective.[10]
  - CMPAs: Various cyclodextrins, including sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD), are added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard reversed-phase column (e.g., C18).[11][12]
- Subcritical Fluid Chromatography (SFC): SFC using an amylose-based column has been shown to provide high resolution and rapid analysis times (less than 7 minutes).[10][13]
- Capillary Electrophoresis (CE): This technique, particularly electrokinetic chromatography, has successfully separated all four stereoisomers of ketoconazole using TMβCD as a chiral selector and sodium dodecyl sulfate (SDS) as a surfactant.[11][14]

### **Quantitative Data on Chiral Resolution**

The following table summarizes the conditions and outcomes of various reported methods for the chiral resolution of ketoconazole enantiomers.



Method	Chiral Selector / Stationary Phase	Mobile Phase / Buffer	Key Conditions	Resolution (Rs)	Analysis Time	Reference
SFC	Amylose- based column	CO <sub>2</sub> with 30% Ethanol (containing 0.1% TEA and 0.1% TFA)	P: 300 bar, T: 35°C, Flow: 3 mL/min	4.29	< 7 min	[10][13]
HPLC	C18 column with CMPA	Methanol / 0.02 M NaH <sub>2</sub> PO <sub>4</sub> (60:40, v/v) with 1.0 mM SBE- β-CD and 0.02% TEA, pH 3.0	T: 30°C, Flow: 1.0 mL/min, λ: 225 nm	2.05	Not specified	[12]
CE	20 mM TMβCD (Chiral Selector)	10 mM Phosphate buffer (pH 2.5) with 5 mM SDS and 1.0% (v/v) Methanol	Voltage: 25 kV, T: 25°C	Successful separation of 4 stereoisom ers	< 17 min	[11][14]

SFC: Subcritical Fluid Chromatography; HPLC: High-Performance Liquid Chromatography; CE: Capillary Electrophoresis; CMPA: Chiral Mobile Phase Additive; TEA: Triethylamine; TFA: Trifluoroacetic Acid; SBE-β-CD: Sulfobutyl ether-β-cyclodextrin; TMβCD: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin; SDS: Sodium Dodecyl Sulfate.



## Detailed Experimental Protocol: HPLC Resolution with a Chiral Mobile Phase Additive

This protocol is based on the method developed for separating ketoconazole enantiomers using SBE- $\beta$ -CD.[12]

- Objective: To resolve (rac)-cis-ketoconazole into its enantiomers using reversed-phase HPLC with a chiral mobile phase additive.
- · Instrumentation & Materials:
  - HPLC system with UV detector
  - C18 reversed-phase column
  - (Rac)-cis-Ketoconazole standard
  - Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
  - Methanol (HPLC grade)
  - Sodium Dihydrogen Phosphate (NaH<sub>2</sub>PO<sub>4</sub>)
  - Triethylamine (TEA)
  - Phosphoric acid
- Procedure:
  - Mobile Phase Preparation:
    - Prepare a 0.02 M NaH<sub>2</sub>PO<sub>4</sub> aqueous solution.
    - To the aqueous portion, add SBE-β-CD to a final concentration of 1.0 mM and TEA to a final concentration of 0.02%.
    - Adjust the pH of the aqueous solution to 3.00 using phosphoric acid.



- Mix the prepared aqueous phase with methanol in a 40:60 (v/v) ratio.
- Degas the final mobile phase before use.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 225 nm.
- Analysis:
  - Dissolve a sample of (rac)-cis-ketoconazole in the mobile phase.
  - Inject the sample into the HPLC system.
  - Record the chromatogram. Under these optimized conditions, a resolution (Rs) of 2.05
     between the two enantiomer peaks is achieved.[12]

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